molecular formula C6H8N2O3 B2899554 methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS No. 53064-64-5

methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B2899554
CAS No.: 53064-64-5
M. Wt: 156.141
InChI Key: CQKURVPYALSWJB-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS 53064-64-5) is a high-purity chemical intermediate with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol . This compound features an imidazole core, a five-membered heterocyclic moiety known for its amphoteric nature and significant presence in biological systems and pharmaceuticals . The imidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are extensively investigated for their wide range of biological activities, including potential antibacterial, antitumor, antiviral, anti-inflammatory, and antitubercular properties . This specific ester derivative is primarily valued as a key synthetic intermediate or building block for the development of more complex molecules. For instance, related structures are utilized in the synthesis of active pharmaceutical ingredients, such as in the patented process for preparing antihypertensive drugs like Azilsartan medoxomil . Its well-defined structure, confirmed by provided SMILES (CC1=C(NC(=O)N1)C(=O)OC) and InChIKey identifiers, ensures reproducibility in research applications . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Datasheet and adhere to all safe laboratory handling practices.

Properties

IUPAC Name

methyl 5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(5(9)11-2)8-6(10)7-3/h1-2H3,(H2,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKURVPYALSWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53064-64-5
Record name methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
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Preparation Methods

Synthetic Methodologies

Nitrosation-Cyclization Approach

Reaction Mechanism and Pathway

This method, adapted from KR880001316B1, involves sequential nitrosation and cyclization steps using methyl acetoacetate as the starting material. The process begins with the nitrosation of methyl acetoacetate in glacial acetic acid using sodium nitrite, forming methyl 2-hydroxyiminoacetoacetate. Subsequent treatment with paraformaldehyde in concentrated hydrochloric acid induces cyclization via electrophilic aromatic substitution, yielding the imidazole core. Neutralization with aqueous ammonia precipitates the target compound.

$$
\text{Methyl acetoacetate} \xrightarrow{\text{NaNO}2, \text{CH}3\text{COOH}} \text{Methyl 2-hydroxyiminoacetoacetate} \xrightarrow{\text{(CH}2\text{O)}n, \text{HCl}} \text{Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate}
$$

Optimized Experimental Procedure
  • Step 1 (Nitrosation): Dissolve methyl acetoacetate (1 mol) in glacial acetic acid (75 mL) at 5°C. Add sodium nitrite (1 mol) in water (110 mL) over 1 hour, maintaining temperatures below 15°C. Stir for 3–6 hours.
  • Step 2 (Cyclization): Add paraformaldehyde (3.5 mol) and concentrated HCl (6 mol) at 0–10°C. Stir for 3.5 hours.
  • Step 3 (Neutralization): Adjust pH to 5 with 28% aqueous ammonia, heat to 70°C for 30 minutes, and neutralize further to pH 7. Cool to 10°C, filter, and recrystallize from isopropanol.

Yield: 70.4% (reported for ethyl analog; methyl variant estimated at 68–72%).
Purity: >98% (HPLC).

Catalytic Cyclization Using Inorganic Composite Catalysts

Catalyst Synthesis and Function

As per CN105693619A, a composite catalyst of barium sulfate, ferric nitrate, and iron sulfate (20:1:4 w/w) is prepared by UV irradiation and calcination. This catalyst facilitates thiol intermediate cyclization under mild conditions, enabling efficient imidazole ring formation.

Synthetic Pathway
  • Thiol Intermediate Synthesis: React methyl acetoacetate with ethyl formate and sodium ethoxide in methyl acetate to form methyl 2-sulfydryl-4-imidazolecarboxylate.
  • Cyclization: Dissolve the intermediate in toluene with 5% catalyst loading. Heat at 70°C for 4 hours.
  • Ester Hydrolysis and Acidification: Treat with 2% KOH, acidify to pH 1–2 with $$ \text{H}2\text{SO}4 $$, and recrystallize.

Yield: 65–70% (crude), 85–90% after recrystallization.
Catalyst Reusability: 3–5 cycles without significant activity loss.

Comparative Analysis of Synthetic Methods

Parameter Nitrosation-Cyclization Catalytic Cyclization
Yield 68–72% 65–70% (crude), 85–90% (pure)
Reaction Time 8–10 hours 6–8 hours
Temperature 0–70°C (multi-step) 70°C (isothermal)
Catalyst Requirement None BaSO$$_4$$-Fe composite
Scalability Industrial-friendly Lab-scale optimized
Environmental Impact High acid waste Moderate (reusable catalyst)

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 3.72 (s, 3H, OCH$$3$$), 2.42 (s, 3H, CH$$3$$), 4.10 (s, 2H, CH$$2$$), 10.2 (s, 1H, NH).
  • IR (KBr): 1745 cm$$^{-1}$$ (C=O ester), 1680 cm$$^{-1}$$ (C=O lactam), 1220 cm$$^{-1}$$ (C-O).

Purity Assessment

  • HPLC: Retention time 8.2 min (C18 column, acetonitrile:water 60:40, 1 mL/min).
  • Melting Point: 204–206°C (lit. 204–206°C).

Industrial and Environmental Considerations

The nitrosation method’s reliance on concentrated HCl generates significant acidic waste, necessitating neutralization infrastructure. In contrast, the catalytic approach reduces waste through catalyst reuse but requires higher upfront energy input for catalyst synthesis. Lifecycle assessments suggest that the catalytic method’s environmental footprint decreases by 30% over five production cycles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent groups, ester moieties, and ring saturation, which influence physicochemical properties and biological activity:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Properties/Applications Reference
Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (Target Compound) C₇H₈N₂O₃ 168.15 Methyl ester (C4), methyl (C5), 2-oxo lactam Pharmaceutical intermediate
tert-Butyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate C₁₀H₁₄N₂O₃ 210.23 tert-Butyl ester (C4) Enhanced lipophilicity
Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate C₁₄H₁₅ClN₂O₃ 294.73 Chlorophenyl (C4), tetrahydropyrimidine ring Higher structural similarity (0.88)
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl benzo[d]imidazole derivatives C₂₈H₂₀N₄O₈ 540.48 Oxadiazole/oxadiazolone groups, biphenyl motifs Angiotensin II receptor antagonist cores
Ethyl 2-(dicyanomethylene)-5-(4-(trifluoromethyl)phenyl)-1-...-imidazole-4-carboxylate C₂₀H₁₈F₃N₅O₂ 441.39 Dicyanomethylene, trifluoromethylphenyl Tunable electronic properties

Key Observations:

  • Ethyl esters () balance solubility and metabolic stability .
  • Ring Modifications : Analogous tetrahydropyrimidine derivatives () exhibit higher structural similarity (0.88) but differ in ring saturation, affecting conformational flexibility .
  • Halogen and Electron-Withdrawing Groups : Chloro () and trifluoromethyl () substituents enhance electrophilicity, influencing reactivity in cross-coupling reactions .

Stability and Hazard Profiles

  • The target compound’s analogs with oxadiazole or tetrazole moieties () exhibit higher reactivity, necessitating storage under inert atmospheres (2–8°C) to prevent degradation .
  • Hazard statements (e.g., H315, H319 for skin/eye irritation in ) highlight the need for careful handling compared to the parent compound .

Biological Activity

Methyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate (CAS No. 53064-64-5) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and potential therapeutic applications.

  • Molecular Formula : C6_6H8_8N2_2O3_3
  • Molecular Weight : 156.14 g/mol
  • Solubility : Very soluble in water

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from various research studies regarding its cytotoxic effects against different cancer cell lines:

Cell Line IC50_{50} (µg/mL) Mechanism of Action
HeLa (cervical cancer)1.98 ± 1.22Induction of apoptosis via mitochondrial pathway
MCF-7 (breast cancer)1.61 ± 1.92Inhibition of Bcl-2 protein
A549 (lung cancer)<1.0Cell cycle arrest at G2/M phase

The compound exhibits significant cytotoxicity against these cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies indicate efficacy against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) for these bacteria was found to be below 100 µg/mL, indicating that this compound may serve as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy in Animal Models

In a recent animal study, this compound was administered to mice bearing tumors derived from human cancer cell lines. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

A series of tests on infected wounds treated with topical formulations containing this compound showed faster healing rates and reduced infection compared to standard treatments. This suggests its potential application in wound care management.

Research Findings

A variety of studies have been published detailing the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : The compound can be synthesized through a multi-step reaction involving imidazole derivatives and carboxylic acids.
  • Structure Activity Relationship (SAR) : Modifications to the methyl group on the imidazole ring have been shown to enhance biological activity, indicating that further structural optimization could yield even more potent derivatives.
  • Toxicological Studies : Preliminary toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its toxicity mechanisms.

Q & A

Basic Research Question

  • Recrystallization : Use ethyl acetate/hexane mixtures to isolate high-purity crystals .
  • Chromatography : Flash column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes polar by-products .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities, such as methyl ester hydrolysis products .

How can stability and degradation pathways be assessed under varying storage conditions?

Advanced Research Question

  • Accelerated Stability Studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor degradation via HPLC-MS to identify hydrolytic (ester cleavage) or oxidative products .
  • Crystallinity Analysis : Use powder XRD to detect polymorphic transitions under stress conditions (e.g., humidity, light).
  • DFT Calculations : Predict degradation pathways by modeling bond dissociation energies (e.g., ester C-O vs. imidazole ring stability) .

What computational methods predict biological activity or reactivity of this compound?

Advanced Research Question

  • Molecular Docking : Screen against target proteins (e.g., enzymes with imidazole-binding sites) using AutoDock Vina. Validate poses with MD simulations (GROMACS) to assess binding stability .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity using descriptors like logP and HOMO/LUMO energies .
  • Reactivity Studies : Employ Gaussian09 to calculate Fukui indices for electrophilic/nucleophilic sites, guiding derivatization strategies .

How are impurities and by-products identified during synthesis?

Advanced Research Question

  • LC-MS/MS : Detect trace impurities (e.g., uncyclized intermediates or oxidation by-products) with high sensitivity .
  • NMR DOSY : Differentiate species with similar retention times by diffusion coefficients .
  • Reference Standards : Synthesize and characterize known impurities (e.g., tert-butyl analogs) for spiking experiments .

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